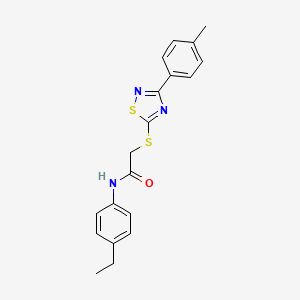![molecular formula C19H19N5O2S B2813619 2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251576-46-1](/img/structure/B2813619.png)
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential applications in various fields. For example, studies have described the synthesis of innovative heterocycles incorporating thiadiazole moieties, showcasing the versatility of these compounds in creating substances with potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017). Another study highlighted the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moieties, suggesting the utility of these compounds in developing antimicrobial agents (Bondock et al., 2008).
Antimicrobial and Antifungal Applications
A significant area of application for heterocyclic compounds is in the development of antimicrobial and antifungal agents. Compounds with thiadiazole cores have been evaluated for their antimicrobial efficacy, indicating their potential in medical and agricultural sectors to combat microbial and fungal pathogens. For instance, novel synthesis techniques have been employed to create derivatives with enhanced antimicrobial activity, which could lead to new treatments for various infections (Angulwar et al., 2019).
Anti-inflammatory and Analgesic Research
Research into the anti-inflammatory and analgesic properties of heterocyclic compounds has also been prominent. Compounds derived from thiadiazolo[3,2-a]pyrimidine structures have been studied for their COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential in developing new therapies for inflammation and pain management (Abu‐Hashem et al., 2020).
Material Science and Nanotechnology
The field of material science and nanotechnology has also seen the application of heterocyclic compounds, particularly in the development of nanocoatings with anti-biofilm properties. Research into core-shell nanocoatings incorporating thiadiazolo[3,2-a]pyrimidin derivatives has demonstrated their effectiveness against biofilm formation by Candida albicans, highlighting their potential in preventing fungal infections on medical devices (Olar et al., 2020).
Propriétés
IUPAC Name |
2-(5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraen-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-11-4-6-14(7-5-11)9-20-16(25)10-23-12(2)8-15-17(23)18(26)24-19(21-15)27-13(3)22-24/h4-8H,9-10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXCBKDGOGIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC3=C2C(=O)N4C(=N3)SC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

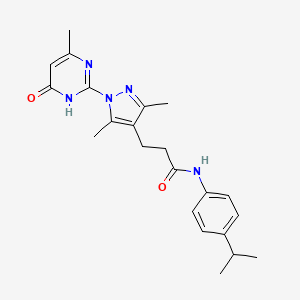
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)
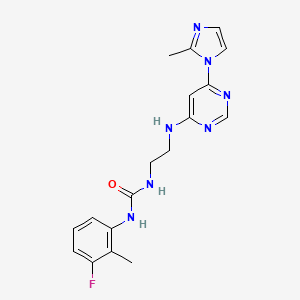
![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
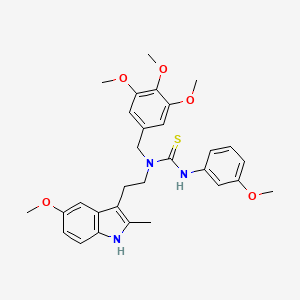
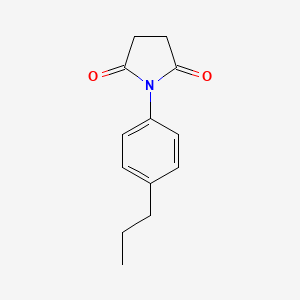
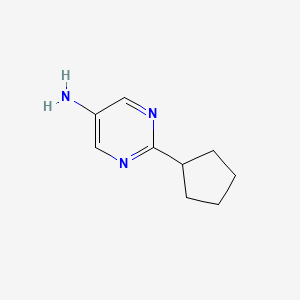
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2813552.png)
![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
